Beta-Amyloid (8-42) is a peptide that plays a significant role in the pathology of Alzheimer's disease. It is a fragment of the larger amyloid precursor protein and is known to aggregate into fibrils and oligomers, which are associated with neurodegeneration. The specific sequence of Beta-Amyloid (8-42) includes amino acids from positions 8 to 42 of the full-length amyloid beta peptide, making it a variant that exhibits unique biochemical properties and aggregation behavior.
Beta-Amyloid peptides are derived from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of these peptides is primarily observed in the human brain, particularly in regions affected by Alzheimer's disease.
Beta-Amyloid (8-42) can be classified as an amyloidogenic peptide due to its propensity to form insoluble fibrillar aggregates. It is categorized under neurotoxic peptides because of its association with neuronal cell death and cognitive decline in Alzheimer's disease.
The synthesis of Beta-Amyloid (8-42) can be performed using various methods, including solid-phase peptide synthesis and recombinant DNA technology.
The molecular structure of Beta-Amyloid (8-42) consists of a linear chain of amino acids that can adopt various conformations depending on environmental conditions.
Beta-Amyloid (8-42) undergoes several chemical reactions that influence its aggregation behavior and biological activity.
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which provide insights into the kinetics of fibril formation.
The mechanism by which Beta-Amyloid (8-42) exerts its effects involves several pathways leading to neuronal toxicity.
Understanding the physical and chemical properties of Beta-Amyloid (8-42) is essential for its characterization and application in research.
Beta-Amyloid (8-42) has several scientific applications, particularly in Alzheimer's disease research.
Beta-amyloid (Aβ)(8-42) is generated through alternative proteolytic processing of the amyloid precursor protein (APP), distinct from the canonical pathways producing full-length Aβ isoforms. APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, typically yielding Aβ(1-40) or Aβ(1-42). However, N-truncated variants like Aβ(8-42) arise when aminopeptidases (e.g., meprin β) or other exopeptidases further process the N-terminus after initial β-secretase cleavage at Asp1. This truncation eliminates residues 1–7 (DAEFRHDS), fundamentally altering the peptide’s physicochemical properties [2] [7] [10].
Table 1: Enzymatic Pathways Generating Aβ Variants
Enzyme | Cleavage Site | Product | Biological Consequence |
---|---|---|---|
BACE1 | Met671/Asp672 | Aβ(1-42/40) | Initial amyloidogenic fragment |
γ-secretase | Variable (V39-I42) | Aβ(x-42/40) | C-terminal heterogeneity |
Meprin β | Arg7-His8 | Aβ(8-42) | Removal of hydrophilic N-terminal domain |
Neprilysin | Multiple sites | Degraded Aβ | Physiological clearance |
This processing shift reduces solubility and increases aggregation propensity due to the loss of polar N-terminal residues. Unlike Aβ(1-42), which requires α-secretase for non-amyloidogenic processing, Aβ(8-42) formation bypasses regulatory checkpoints, accelerating pathological accumulation [7] [10].
The absence of residues 1–7 confers enhanced hydrophobicity and structural rigidity to Aβ(8-42) monomers. Nuclear magnetic resonance (NMR) studies reveal that the truncated peptide adopts a collapsed coil conformation in aqueous solutions, with the N-terminal segment (residues 8–14) forming a stable β-hairpin stabilized by hydrophobic contacts between Tyr10 and Val12. This contrasts with full-length Aβ(1-42), whose N-terminus remains dynamically disordered [3] [7]. Molecular dynamics simulations indicate that Aβ(8-42) exhibits:
These structural features prime the peptide for rapid self-association by minimizing the energy barrier for nucleation-dependent aggregation.
Aβ(8-42) exhibits accelerated oligomerization kinetics compared to full-length Aβ isoforms. Real-time kinetic analyses using thioflavin T fluorescence and electron paramagnetic resonance (EPR) spectroscopy demonstrate:
The oligomerization pathway favors parallel β-sheet alignment via residues 18–26 (VFFAEDVG), forming stable hexameric or dodecameric pores. These oligomers act as structural nuclei for fibril elongation through a dock-and-lock mechanism. Fibrils display a twisted protofilament architecture with crossover distances of 47–74 nm, observed via cryo-electron microscopy (cryo-EM) [3] [8].
Aβ(8-42) fibrils exhibit strain-specific polymorphism, propagating distinct quaternary structures under identical conditions. Cryo-EM reconstructions from Alzheimer’s disease brain-derived seeds reveal two dominant polymorphs:1. Type A fibrils:- ν-shaped molecular conformation (residues 12–42)- Intra-subunit contacts: Compact core stabilized by M35-V36 interactions- Twofold symmetry axis: Between L34 side chains- Right-handed helical twist
This polymorphism arises from seeding history and microenvironmental factors (pH, lipid membranes). Type A fibrils correlate with dense-core plaques in cortical regions, while Type B associates with diffuse deposits in hippocampal strata [3] [8].
Table 2: Biophysical and Pathological Properties of Aβ Isoforms
Property | Aβ(8-42) | Aβ(1-42) | Aβ(1-40) |
---|---|---|---|
Molecular Weight | 4,049 Da | 4,514 Da | 4,330 Da |
Hydrophobicity | High (ΔG = −22.1 kcal/mol) | Moderate (ΔG = −18.3 kcal/mol) | Low (ΔG = −15.9 kcal/mol) |
Aggregation Rate | 3.2 ± 0.4 nM/h | 1.1 ± 0.2 nM/h | 0.3 ± 0.1 nM/h |
Toxicity (EC50) | 0.8 μM (neurons) | 1.5 μM (neurons) | >5 μM (neurons) |
Plaque Localization | Core and diffuse | Dense-core | Vascular |
Key distinctions include:
These properties establish Aβ(8-42) as a catalytically potent amyloid strain that enhances neurotoxicity and facilitates pathological progression in Alzheimer’s disease.
Table 3: Aβ Isoforms Mentioned in Article
Isoform | Key Structural Feature | Pathological Role |
---|---|---|
Aβ(8-42) | N-truncated, hydrophobic core exposure | Accelerates fibril nucleation |
Aβ(1-42) | Full-length, dynamic N-terminus | Primary plaque component |
Aβ(1-40) | Shorter C-terminus, reduced aggregation | Dominant soluble form |
Aβ(1-43) | Extended C-terminus, hyper-aggregation | Rare familial AD-associated |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5